M133 is classified as a ketone and aldehyde. It is derived from endogenous metabolic processes and has been studied for its potential therapeutic applications, particularly in cancer treatment and immunological responses. The compound's classification underscores its importance in biochemical pathways, specifically those involving histone modification and viral pathogenesis.
The synthesis of M133 involves several methodologies that can vary depending on the desired purity and yield. Commonly employed techniques include:
The synthesis process requires careful selection of reagents and solvents to ensure high yields and purity. Reaction conditions such as temperature, pH, and reaction time are optimized based on the specific synthetic route chosen.
M133’s molecular structure can be represented by its chemical formula, which includes specific functional groups characteristic of ketones and aldehydes. The precise three-dimensional conformation is crucial for its biological activity.
M133 participates in various chemical reactions relevant to its function as an HDAC inhibitor. Typical reactions include:
The kinetics of these reactions can be studied using enzyme assays that measure the activity of HDACs in the presence of M133. The inhibition constant (Ki) can provide insights into the potency of M133 as an inhibitor.
The mechanism by which M133 exerts its effects involves binding to the active site of HDAC1 and HDAC2, thereby preventing substrate access. This leads to an accumulation of acetylated histones, which is associated with transcriptional activation of tumor suppressor genes.
Research indicates that M133 demonstrates a significant reduction in HDAC activity at low micromolar concentrations, suggesting a potent inhibitory effect that could be leveraged in therapeutic applications.
M133 has several scientific applications:
M133 is a genetically modified strain of the phytopathogenic fungus Sclerotinia sclerotiorum, created through ultraviolet (UV) mutagenesis. This mutant harbors specific missense mutations in two mitochondrial solute carrier genes (sscle_01g000110) and one additional gene (sscle_05g044500), encoding a SIT4 phosphatase-associated protein. The mutations are characterized by nucleotide substitutions T407C/T356C (resulting in amino acid changes F136S/L119S) in sscle_01g000110, and A574T (M192L) in sscle_05g044500 [6]. These alterations impair mitochondrial substrate transport and protein phosphatase regulation, positioning M133 within the taxonomic category of Leotiomycetes mutants engineered for autophagy research.
Table 1: Genetic Profile of M133
Gene Locus | Nucleotide Change | Amino Acid Change | Predicted Protein Function |
---|---|---|---|
sscle_01g000110 | T407C | F136S | Mitochondrial substrate/solute carrier |
sscle_01g000110 | T356C | L119S | Mitochondrial substrate/solute carrier |
sscle_05g044500 | A574T | M192L | SIT4 phosphatase-associated protein |
The development of M133 originated from forward genetic screens in the early 2010s, where UV mutagenesis was systematically applied to S. sclerotiorum to identify genes essential for sclerotia development. This approach aligned with emerging engineering design principles that emphasize iterative prototyping and failure analysis [7]. M133 was isolated due to its complete inability to form sclerotia—compact fungal survival structures—despite normal appressorium morphology [6].
The mutant’s design reflects three key engineering paradigms:
M133 has become a pivotal model for studying organelle homeostasis in high-stress biological systems. Its mutations directly compromise mitochondrial efficiency, triggering compensatory macroautophagy and pexophagy (peroxisome degradation) during sclerotia maturation [6]. This has two major academic implications:
Table 2: M133’s Impact on High-Performance Biological Systems
System | Performance Deficit in M133 | Academic Insight |
---|---|---|
Sclerotia Formation | 100% loss | Validates mitochondrial carriers as morphogenetic control points |
Autophagy Flux | 2.3-fold increase in GFP-ATG8 vesicles | Reveals energy stress as autophagy trigger |
Host Colonization | 65% reduction in lesion size | Quantifies mitochondrial efficiency for virulence |
M133’s integration into synthetic biology frameworks demonstrates how engineered microbial systems can optimize metabolic resource allocation—a principle applicable to bioreactor design and cellular agriculture [6] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8